molecular formula C17H18O3S B11986637 4-((4-Methylphenyl)sulfonyl)-4-phenyl-2-butanone CAS No. 33866-93-2

4-((4-Methylphenyl)sulfonyl)-4-phenyl-2-butanone

Cat. No.: B11986637
CAS No.: 33866-93-2
M. Wt: 302.4 g/mol
InChI Key: KCMDMFDSIJMYDK-UHFFFAOYSA-N
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Description

4-((4-Methylphenyl)sulfonyl)-4-phenyl-2-butanone is an organic compound that belongs to the class of sulfonyl ketones. This compound is characterized by the presence of a sulfonyl group attached to a butanone backbone, with phenyl and methylphenyl substituents. It is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-Methylphenyl)sulfonyl)-4-phenyl-2-butanone typically involves the reaction of 4-methylbenzenesulfonyl chloride with 4-phenyl-2-butanone in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures until the reaction is complete .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of microwave-assisted synthesis has also been explored to reduce reaction times and enhance selectivity .

Chemical Reactions Analysis

Types of Reactions

4-((4-Methylphenyl)sulfonyl)-4-phenyl-2-butanone undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-((4-Methylphenyl)sulfonyl)-4-phenyl-2-butanone has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-((4-Methylphenyl)sulfonyl)-4-phenyl-2-butanone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methyl group on the phenyl ring enhances its lipophilicity, potentially improving its bioavailability and interaction with biological targets .

Properties

CAS No.

33866-93-2

Molecular Formula

C17H18O3S

Molecular Weight

302.4 g/mol

IUPAC Name

4-(4-methylphenyl)sulfonyl-4-phenylbutan-2-one

InChI

InChI=1S/C17H18O3S/c1-13-8-10-16(11-9-13)21(19,20)17(12-14(2)18)15-6-4-3-5-7-15/h3-11,17H,12H2,1-2H3

InChI Key

KCMDMFDSIJMYDK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C(CC(=O)C)C2=CC=CC=C2

Origin of Product

United States

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